N,N'-Bis(3-methyl-2-pyridinyl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
6949-01-5 |
|---|---|
Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1,3-bis(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-5-3-7-14-11(9)16-13(18)17-12-10(2)6-4-8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
SLSXXOCGDJFZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Direct Synthesis Routes for N,N'-Bis(3-methyl-2-pyridinyl)thiourea
While a specific documented synthesis for this compound is not prevalent in readily accessible literature, its structure as a symmetrical N,N'-diarylthiourea suggests that its synthesis can be achieved through several established methods. These routes typically involve the reaction of the primary amine precursor, 2-amino-3-methylpyridine (B33374), with a thiocarbonyl source.
Common and effective methods include:
Reaction with Carbon Disulfide (CS₂): This is a widely used method for preparing symmetrical thioureas. The reaction of a primary amine with CS₂ can be performed in a suitable solvent, often with a catalyst or under conditions that promote the elimination of hydrogen sulfide (B99878). For various primary amines, this reaction has been shown to proceed in water at elevated temperatures, offering a green and efficient protocol. mdpi.com
Reaction with Thiophosgene (CSCl₂): This method involves the reaction of an amine with thiophosgene. However, due to the high toxicity and difficult handling of thiophosgene, alternative reagents are often preferred. The reaction typically proceeds by forming a thiocarbamic chloride intermediate which then reacts with a second equivalent of the amine. nih.gov
Reaction with 1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is a safer and effective thiocarbonylating agent. In this method, TCDI is treated with two equivalents of the primary amine (2-amino-3-methylpyridine) in a suitable solvent like dichloromethane. This approach was successfully used to prepare N,N′-bis(2-dialkylaminophenyl)thioureas. ksu.edu.tr
Another potential route is the reaction of 2-amino-3-methylpyridine with thiourea (B124793). This method has been noted for the synthesis of the related compound N,N'-Bis(4-methyl-2-pyridinyl)thiourea, where the reactants are heated under reflux in a solvent such as ethanol (B145695). mdpi.comgoogle.com
Reaction Conditions and Optimization
The efficiency and yield of thiourea synthesis are highly dependent on the chosen reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and the use of catalysts is crucial.
Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing N,N'-disubstituted thioureas, drastically reducing reaction times from hours to minutes. researchgate.net The use of catalysts like polyethylene (B3416737) glycol (PEG-400) has been reported to improve reaction rates and yields in aqueous media. google.com
Below is a table summarizing typical conditions for the synthesis of analogous N,N'-disubstituted thioureas.
| Reagents | Catalyst/Promoter | Solvent | Temperature | Time | Yield | Ref. |
| Primary Amine, CS₂ | None | Water | 60 °C | 1-12 h | 70-97% | mdpi.com |
| 2-Amino-N,N'-dialkylaniline, TCDI | None | CH₂Cl₂ | 323 K | Overnight | N/A | ksu.edu.tr |
| Amine, Thiophosgene, Pyridine (B92270) | Pyridine | Benzene | Room Temp | 24 h | Variable | nih.govgoogle.com |
| Thiourea, Diisopropylamine | PEG-400 | Water | Reflux | 20-26 h | 70-78% | google.com |
| Thiourea, Diisopropylamine (Microwave) | PEG-400 | Water | N/A (600W) | 0.8 min | 91% | google.com |
| Acid Chloride, KSCN, then Amine | None | Acetone | Reflux | ~3 h | 84% | ksu.edu.tr |
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the outcome of thiourea synthesis. Solvents provide the medium for the reaction, affect the solubility of reactants and products, and can influence reaction rates. Common solvents for these syntheses include water, alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), aromatic hydrocarbons (benzene), and polar aprotic solvents (acetone). nih.govksu.edu.trmdpi.comiucr.org
Water: Increasingly used as a green solvent, particularly for reactions with CS₂, it can lead to high yields and simplified product isolation via filtration. mdpi.com
Alcohols (Methanol/Ethanol): Often used for recrystallization and as a reaction medium, especially in reactions involving thiourea itself. mdpi.comiucr.org
Dichloromethane (CH₂Cl₂): A common solvent for reactions using reagents like TCDI. ksu.edu.tr
Acetone: Frequently employed in syntheses that proceed via an isothiocyanate intermediate, generated in situ from an acyl chloride and a thiocyanate (B1210189) salt. ksu.edu.trmdpi.com
Synthesis of Analogues and Precursors Bearing 3-Methyl-2-pyridinyl Moieties
The primary precursor for the title compound is 2-amino-3-methylpyridine , also known as 2-amino-3-picoline. alphachemika.co This key starting material is commercially available and serves as the foundational block for introducing the 3-methyl-2-pyridinyl moiety. The synthesis of this precursor can be achieved through various methods, though amination of substituted pyridines is a common industrial approach. google.com
The synthesis of various salts and coordination complexes of 2-amino-3-methylpyridine has been reported, highlighting its utility as a ligand and a building block in supramolecular chemistry. iucr.orgresearchgate.netmdpi.com
Furthermore, the synthesis of related pyridinyl thiourea analogues provides valuable insight. For instance, N,N′-bis(2-pyridinyl)thiourea and N,N′-bis(3-pyridyl)thiourea have been synthesized and their structures analyzed. researchgate.net The synthesis of N-acyl thiourea derivatives bearing a 6-methylpyridine ring has also been accomplished, demonstrating the versatility of aminopyridine precursors in generating a diverse range of thiourea compounds. mdpi.com
Strategies for Derivatization of the Thiourea Core
The thiourea functional group is synthetically versatile and can be modified to produce a wide array of derivatives.
N-Acylation: A common derivatization strategy is the synthesis of N-acylthioureas. This is typically achieved by reacting an amine with an acyl isothiocyanate. The acyl isothiocyanate can be generated in situ from the corresponding acyl chloride and a thiocyanate salt (e.g., KSCN or NH₄SCN) in a solvent like acetone. nih.govmdpi.com This introduces an acyl group onto one of the thiourea nitrogen atoms, creating an N-acyl-N,N'-disubstituted thiourea. This method allows for the introduction of a wide variety of substituents via the acyl chloride.
Cyclization Reactions: The thiourea moiety can act as a building block for various heterocyclic systems. For example, N,N'-disubstituted thioureas can undergo cyclization with reagents like dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives. google.com Thioureas are also key components in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones and their thio-analogues. nih.gov
Metal Complexation: The sulfur and nitrogen atoms of the thiourea core are effective donor atoms for coordinating with metal ions. The compound can act as a ligand to form various metal complexes, a property that is extensively explored in coordination chemistry. researchgate.net The related ligand N,N'-bis(3-pyridinylmethyl)thiourea, for example, has been used to construct coordination polymers with copper(I). nih.gov
Purification and Isolation Techniques
The purification and isolation of N,N'-disubstituted thioureas are critical steps to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the impurities present.
Precipitation and Filtration: Many thiourea synthesis protocols result in the product precipitating out of the reaction mixture, either upon cooling or after adding a non-solvent like water. nih.govksu.edu.tr The solid product can then be easily collected by filtration.
Washing: The filtered solid is typically washed with solvents in which the product is insoluble but impurities are soluble. Water and ethanol are commonly used for this purpose. mdpi.comksu.edu.tr
Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography over silica (B1680970) gel is an effective method. A solvent system is chosen to allow the desired compound to be separated from by-products and unreacted starting materials. researchgate.net
The table below summarizes common purification techniques used for analogous thiourea compounds.
| Technique | Details | Purpose | Ref. |
| Filtration | Collection of solid product from the reaction mixture. | Isolation of crude product. | mdpi.com |
| Washing | Rinsing the solid product with deionized water or other solvents. | Removal of soluble impurities and salts. | ksu.edu.tr |
| Recrystallization | Dissolving in a hot solvent (e.g., ethanol, methanol, CH₂Cl₂/EtOH) and cooling. | High-purity product isolation. | mdpi.comksu.edu.tr |
| Column Chromatography | Separation on a silica gel column using a solvent gradient (e.g., benzene/methanol). | Separation of complex mixtures and purification of non-crystalline products. | researchgate.net |
| Drying | Using a desiccator (e.g., over P₂O₅) or vacuum oven. | Removal of residual solvent. | iucr.org |
Structural Elucidation and Molecular Characterization
Spectroscopic Analysis of N,N'-Bis(3-methyl-2-pyridinyl)thiourea
Spectroscopic methods provide detailed information about the electronic and vibrational energy levels of the molecule, as well as the connectivity and chemical environment of its atoms.
Vibrational Spectroscopy (FT-IR, Far-IR, Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared (IR) and Raman spectra of this compound would be expected to exhibit characteristic bands for the N-H, C=S, C-N, and pyridinyl ring vibrations.
The N-H stretching vibrations typically appear as a broad band in the FT-IR spectrum, generally in the region of 3100-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. For similar thiourea (B124793) derivatives, these stretches have been observed in specific ranges; for instance, in N,N'-bis(2-dialkylaminophenyl)thioureas, the N-H stretches were found between 3165 and 3226 cm⁻¹ nih.gov. The C=S stretching vibration is a key marker for the thiourea core and is expected in the range of 700-850 cm⁻¹. In related thiourea compounds, this band has been identified around 707 cm⁻¹ nih.gov. The C-N stretching vibrations of the thiourea moiety are typically coupled and appear in the 1300-1500 cm⁻¹ region. Vibrations associated with the 3-methyl-2-pyridinyl substituents, including C-H stretching and ring deformation modes, would also be present.
Far-IR spectroscopy would provide information on lower frequency vibrations, such as torsional modes and lattice vibrations in the solid state. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the C=S bond and the pyridinyl ring system.
Table 1: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|
| N-H Stretch | 3100-3400 | 3100-3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium-Weak |
| C=N Stretch (Pyridyl) | 1550-1650 | 1550-1650 | Strong |
| N-H Bending | 1500-1600 | 1500-1600 | Medium |
| C-N Stretch (Thiourea) | 1300-1500 | 1300-1500 | Strong |
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D NMR Techniques)
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, the proton signals would provide information about their chemical environment. The N-H protons of the thiourea group are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-10.0 ppm, as seen in related compounds where NH resonances were observed at 8.82 ppm nih.gov. The protons of the pyridinyl rings would exhibit characteristic splitting patterns in the aromatic region (δ 7.0-8.5 ppm). The methyl protons on the pyridinyl ring would appear as a singlet in the upfield region, likely around δ 2.3-2.6 ppm.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly noteworthy and is expected to resonate at a significantly downfield shift, typically in the range of δ 175-185 ppm. For comparison, the C=S resonance in N,N'-bis(2-dimethylaminophenyl)thiourea was observed at δ 178.66 ppm nih.gov. The carbon atoms of the pyridinyl rings would appear in the aromatic region (δ 110-160 ppm), and the methyl carbon would be found in the aliphatic region (δ 15-25 ppm).
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, confirming the assignment of the signals in the ¹H and ¹³C NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.0-10.0 | br s | N-H (thiourea) |
| ¹H | 7.0-8.5 | m | Pyridinyl-H |
| ¹H | 2.3-2.6 | s | Methyl-H |
| ¹³C | 175-185 | s | C=S |
| ¹³C | 110-160 | m | Pyridinyl-C |
Electronic Absorption Spectroscopy (UV-Vis, n→π* and π→π* transitions)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, associated with the pyridinyl rings and the thiourea moiety, would likely appear at shorter wavelengths (higher energy), typically below 300 nm. The n→π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms of the thiocarbonyl group, would occur at a longer wavelength (lower energy), often in the range of 300-350 nm. In similar thiourea derivatives, these transitions are well-documented chemrxiv.orgsemanticscholar.org.
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound, a high-resolution mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern of this peak would confirm the presence of a sulfur atom. For a related isomer, N,N'-bis(3-pyridinylmethyl)thiourea, the molecular weight is 258.35 g/mol epa.gov. Fragmentation analysis could reveal the loss of substructures such as the pyridinylmethyl groups, providing further confirmation of the molecule's structure.
Solid-State Structural Determination via X-ray Diffraction
Single-Crystal X-ray Diffraction Analysis
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice.
For this compound, a single-crystal X-ray analysis would reveal the planarity of the thiourea unit and the orientation of the two 3-methyl-2-pyridinyl substituents relative to this plane. It would also provide detailed information on intermolecular interactions, such as hydrogen bonds involving the N-H groups of the thiourea and the nitrogen atoms of the pyridinyl rings, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial in dictating the supramolecular architecture of the compound in the solid state. In related structures, such as N,N'-bis(2-pyridinyl)thioureas, extensive hydrogen bonding networks have been observed to form chains and sheets researchgate.net.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆N₄S |
| Formula Weight | 284.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| V (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction experiment.
Molecular Conformation and Tautomerism
Thiourea derivatives can exist in different tautomeric forms, primarily the thione and thiol forms. researchgate.net For N,N'-disubstituted thioureas, the thione form, characterized by the C=S double bond, is generally the most stable and prevalent. nih.gov Spectroscopic and structural data for related compounds confirm the dominance of the thioamide form in the solid state. nih.gov
Dihedral Angles and Planarity Analysis
The planarity of the this compound molecule is a critical aspect of its structure. The central thiourea fragment (N-C(S)-N) tends to be planar due to the partial double bond character of the C–N bonds, a result of electron delocalization. nih.gov However, the pyridine (B92270) rings are typically twisted out of this plane to some degree. The extent of this twisting is quantified by the dihedral angles between the plane of the thiourea core and the planes of the pyridinyl rings.
In related N,N'-bis(2-pyridyl)thiourea structures, the dihedral angles between the pyridine rings can be influenced by substitution on the rings. washington.edu For example, the planes of the two pyridine rings in a similar ligand were found to be at an angle of 9.28 degrees. washington.edu The planarity of the molecule is a balance between the stabilizing effects of conjugation, which favors planarity, and the destabilizing effects of steric hindrance between the substituents, which can force the rings to twist.
Analysis of Non-Covalent Interactions in Crystal Structures
Non-covalent interactions are the cornerstone of the supramolecular chemistry of this compound, dictating its crystal packing and influencing its physical properties. nih.gov
Intramolecular Hydrogen Bonding Patterns
A significant stabilizing feature in the conformation of this compound is the formation of intramolecular hydrogen bonds. The most prominent of these is the N–H···N(pyridyl) interaction. washington.edu This occurs between one of the N-H protons of the thiourea group and the nitrogen atom of the adjacent pyridine ring, creating a six-membered pseudo-ring. This type of intramolecular hydrogen bonding is a common feature in N-(2-pyridyl)thiourea derivatives and plays a crucial role in determining the molecular conformation. researchgate.netwashington.edu The presence of this bond can be confirmed by spectroscopic methods, such as ¹H NMR, where the involved N-H proton often appears at a downfield chemical shift. washington.edu While less common in this specific molecule, other potential intramolecular hydrogen bonds in related structures can include N–H···O and C–H···S interactions, depending on the substituents present. mdpi.com
Intermolecular Hydrogen Bonding Networks
Intermolecular hydrogen bonds are the primary driving force for the self-assembly of this compound molecules in the crystal lattice. The most significant of these is the N–H···S hydrogen bond. nih.gov In this interaction, the remaining N-H group of the thiourea moiety, not involved in intramolecular bonding, donates its proton to the sulfur atom of an adjacent molecule. nih.gov This typically leads to the formation of centrosymmetric dimers, a recurring motif in the crystal structures of thiourea derivatives. nih.gov
N–H···N(pyridyl): In cases where the intramolecular N–H···N(pyridyl) bond is not formed, this interaction can occur between molecules. researchgate.net
C–H···π interactions: The hydrogen atoms of the methyl groups or the pyridine rings can interact with the electron-rich π-system of an adjacent pyridine ring. nih.gov
C–H···S interactions: The C-H bonds can also act as weak hydrogen bond donors to the sulfur atom. mdpi.com
The interplay of these various hydrogen bonds creates a robust three-dimensional network that defines the crystal structure. researchgate.net
Hirshfeld Surface Analysis and Associated Fingerprint Plots
A Hirshfeld surface analysis, which is crucial for detailing intermolecular contacts and their relative importance, has not been published for this compound. Consequently, the generation of 2D fingerprint plots to quantify these interactions is not possible.
Void Space Analysis within Crystal Lattices
Without a determined crystal structure, an analysis of the void spaces within the lattice of this compound, including their volume and shape, cannot be performed.
Further research, specifically the synthesis of high-quality single crystals and their structural determination, is required before a comprehensive and scientifically accurate article on the molecular architecture of this compound can be composed.
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles and Coordination Potential of N,N'-Bis(3-methyl-2-pyridinyl)thiourea
The structure of this compound features a central thiourea (B124793) core flanked by two 3-methyl-2-pyridinyl groups. This arrangement provides a versatile platform for coordinating with a wide array of metal ions.
The ligand's coordination versatility stems from its array of donor sites, which have distinct properties according to the Hard and Soft Acids and Bases (HSAB) theory.
Sulfur Atom: The thione sulfur atom of the thiourea group is a classic soft donor. It is highly polarizable and preferentially forms strong covalent bonds with soft metal ions. These include late transition metals and heavy post-transition metals such as Pd(II), Ag(I), Au(III), and Hg(II). nih.govmdpi.com In many thiourea complexes, coordination occurs primarily or exclusively through the sulfur atom. mdpi.com
Nitrogen Atoms: The molecule contains two types of nitrogen atoms: the two pyridinyl nitrogens and the two thiourea nitrogens. The pyridinyl nitrogen atoms are considered borderline to hard donors. They are less polarizable than sulfur but can form stable coordinate bonds, particularly with first-row transition metals like Co(II), Ni(II), and Cu(II). researchgate.net The thiourea nitrogen atoms are generally poor donors, as their lone pairs are delocalized in the N-C-N system; however, upon deprotonation, they can become effective donors.
This combination of hard, borderline, and soft donors allows the ligand to coordinate with a broad spectrum of metal ions, with the specific binding site often determined by the nature of the metal center.
This compound is a flexible ligand capable of adopting several coordination modes, making it a polydentate ligand.
Monodentate Coordination: The most common monodentate coordination occurs through the soft thione sulfur atom, particularly with soft metal ions. mdpi.com
Bidentate Chelation: The ligand can act as a bidentate chelating agent by coordinating to a single metal center via the sulfur atom and one of the pyridinyl nitrogen atoms. This forms a stable six-membered chelate ring (M-S-C-N-C-N). This N,S-bidentate mode is well-documented for analogous N,N'-di(pyridin-2-yl)thiourea ligands. nih.gov
Bridging Coordination: The presence of two pyridinyl units allows the ligand to act as a bridge between two or more metal centers. For instance, it could coordinate to one metal via the S-donor and to a second metal via a pyridinyl N-donor. Alternatively, each pyridinyl nitrogen could coordinate to a different metal ion, leading to the formation of coordination polymers or polynuclear complexes.
The specific substitution pattern of this compound critically influences its coordination behavior.
Electronic Effects: The methyl group at the 3-position of the pyridine (B92270) ring is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, enhancing the basicity and donor capability of the adjacent pyridinyl nitrogen atom compared to an unsubstituted pyridinyl ring.
Steric Effects: The placement of the methyl group at the 3-position, immediately adjacent to the pyridinyl nitrogen donor atom, introduces significant steric hindrance. This bulkiness can influence the geometry of the resulting metal complex and may favor coordination of the less-hindered pyridinyl nitrogen if the two rings are not symmetrically involved. This steric clash could also make the bidentate N,S chelation more strained, potentially favoring monodentate S-coordination or a bridging coordination mode where the metal is not crowded.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea-based ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com For this compound, complexes would likely be prepared by mixing stoichiometric amounts of the ligand and a metal halide (e.g., CoCl₂, CuCl₂, NiCl₂) or nitrate (B79036) salt in a solvent like ethanol (B145695), methanol, or dimethylformamide (DMF). isca.menih.gov The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by precipitation.
Characterization of these complexes relies on techniques such as FT-IR spectroscopy to observe shifts in the C=S and C-N stretching frequencies upon coordination, NMR spectroscopy to probe the ligand environment, and single-crystal X-ray diffraction to definitively determine the solid-state structure and coordination geometry.
Based on the behavior of analogous ligands, this compound is expected to form stable complexes with first-row transition metals. researchgate.netisca.me The borderline hardness of these metal ions allows them to interact with both the sulfur and nitrogen donor atoms, likely leading to bidentate chelation.
Table 1: Predicted Coordination Properties with First Row Transition Metals This table is predictive and based on the known chemistry of analogous thiourea and pyridine ligands.
| Metal Ion | Expected Coordination Mode(s) | Common Geometries |
|---|---|---|
| Co(II) | Bidentate (N,S) or Monodentate (S) | Tetrahedral (e.g., [Co(L)₂Cl₂]) or Octahedral |
| Cu(II) | Bidentate (N,S) | Distorted Square Planar or Octahedral (Jahn-Teller effect) |
| Ni(II) | Bidentate (N,S) | Square Planar (e.g., [Ni(L)₂]²⁺) or Octahedral |
The soft thione sulfur atom is the primary site of interaction for soft metal ions. nih.govmdpi.com
Palladium(II) and Gold(III): As soft acids, Pd(II) and Au(III) are expected to coordinate strongly to the sulfur atom. Depending on the reaction conditions, they could form square planar complexes, either with monodentate S-coordination or bidentate N,S chelation.
Silver(I): Ag(I) typically forms linear or trigonal planar complexes. With this ligand, it could form a linear complex via sulfur coordination or potentially a bridged polynuclear structure. nih.gov
Cadmium(II) and Mercury(II): These soft ions will preferentially bind to the sulfur donor. Tetrahedral geometries are common for these metals, and complexes of the type [M(L)₂X₂] (where X is a halide) are plausible. mdpi.com
Lead(II) and Indium(III): Pb(II) and In(III) are borderline to hard acids. They could potentially coordinate to the pyridinyl nitrogen atoms or form complexes involving both N and S donors. However, complexation studies of thiourea ligands with these specific metals are less common.
Table 2: Predicted Coordination Properties with Other Metal Ions This table is predictive and based on the known chemistry of analogous thiourea and pyridine ligands.
| Metal Ion | Expected Coordination Mode(s) | Common Geometries |
|---|---|---|
| Pd(II) | Bidentate (N,S) or Monodentate (S) | Square Planar |
| Ag(I) | Monodentate (S) or Bridging | Linear, Trigonal Planar |
| Au(III) | Monodentate (S) | Square Planar |
| Cd(II) | Monodentate (S) | Tetrahedral |
| Hg(II) | Monodentate (S) | Linear, Tetrahedral |
| Pb(II) | N-donor or N,S chelation | Hemidirected/Holodirected |
| In(III) | N-donor or N,S chelation | Octahedral |
Stoichiometry and Formation of Metal Chelates
The stoichiometry of metal complexes with N,N'-di-pyridylthiourea ligands is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of coordinating anions. While specific studies on this compound are not extensively detailed in the available literature, the behavior of analogous N,N'-disubstituted thiourea ligands provides insight into the likely stoichiometric arrangements.
For instance, with bivalent metal ions, thiourea derivatives often form complexes with a 2:1 ligand-to-metal ratio. An example is seen with N-Phenylmorpholine-4-carbothioamide, which reacts with various bivalent metal ions to afford complexes of the type [M(ligand)₂] or [M(ligand)₂Cl₂]. mdpi.com Similarly, N-phenyl-N′-(3-triazolyl)thiourea forms [M(H₂L)₂] complexes with Co(II), Ni(II), and Cu(II). doi.org It is therefore probable that this compound would form similar ML₂ complexes with various transition metals.
The formation of these chelates can be represented by the general equation:
M²⁺ + 2(L) → [ML₂]²⁺
where M represents a divalent metal ion and L is the this compound ligand. The table below summarizes common stoichiometries observed for related thiourea ligands.
| Ligand | Metal Ion(s) | Stoichiometry (Ligand:Metal) | Resulting Complex Formula |
| N-Phenylmorpholine-4-carbothioamide | Cu(II), Pd(II), Pt(II), Hg(II) | 2:1 | [MCl₂(ligand)₂] |
| N-Phenylmorpholine-4-carbothioamide | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | 2:1 | [M(ligand)₂] |
| N-phenyl-N′-(3-triazolyl)thiourea | Co(II), Ni(II), Cu(II) | 2:1 | [M(H₂L)₂] |
Structural Analysis of Metal Complexes
The structural analysis of metal complexes of N,N'-di-pyridylthioureas reveals a variety of coordination geometries and the significant influence of both the ligand's conformation and the counter-anions on the final structure.
Coordination Geometry and Stereochemistry
The coordination geometry of metal complexes with pyridyl-thiourea ligands is diverse, encompassing square planar, tetrahedral, octahedral, and less common geometries like pseudotrigonal bipyramidal. The preferred geometry is dictated by the electronic configuration of the metal ion, its size, and the steric hindrance imposed by the ligands.
For cobalt(II) complexes with related ligands, different geometries have been observed. For example, a complex with 2-methylpyridine (B31789) N-oxide, Co(NCS)₂(2-methylpyridine N-oxide)₃, adopts a slightly distorted trigonal–bipyramidal coordination. nih.gov In contrast, the presence of 2-methylpyridine without the N-oxide can lead to discrete tetrahedral complexes, likely due to the steric bulk of the methyl group adjacent to the coordinating nitrogen atom. nih.gov Copper(II) complexes with certain monodentate thiourea ligands have been reported to form stable square planar geometries. researchgate.net
The table below illustrates the variety of coordination geometries found in complexes with ligands analogous to this compound.
| Metal Ion | Ligand(s) | Coordination Geometry |
| Co(II) | 2-methylpyridine N-oxide, NCS⁻ | Trigonal-bipyramidal |
| Co(II) | 2-methylpyridine, NCS⁻ | Tetrahedral |
| Cu(II) | N-(2H- mdpi.comresearchgate.netresearchgate.netthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide, Cl⁻ | Square Planar |
Influence of Ligand Conformation on Complex Structure
The conformation of the this compound ligand is a critical factor in determining the structure of its metal complexes. The rotational freedom around the C-N bonds allows the pyridyl groups to adopt different orientations. In some structures of related N,N′-bis(2-pyridinyl)thioureas, an intramolecular N–H···N hydrogen bond can lead to the formation of a pseudo-seven-membered ring, which can influence the pre-organization of the ligand for metal binding. researchgate.net
Anion Binding and Role in Supramolecular Architecture of Ionic Salts
In the solid state, the anions present in ionic salts of metal-thiourea complexes play a crucial role in directing the supramolecular architecture. This is often achieved through hydrogen bonding with the N-H protons of the thiourea moiety. Furthermore, anion-π interactions between the anion and the aromatic pyridyl rings can be a significant driving force in the self-assembly of these complexes. nih.gov
Formation of Polymeric, Dimeric, and Tetrameric Complexes
N,N'-di-pyridylthiourea ligands can act as bridging units, leading to the formation of extended structures such as polymeric, dimeric, or tetrameric complexes. The mode of bridging can vary, involving either the sulfur atom of the thiourea group, the pyridyl nitrogen atoms, or a combination thereof.
A relevant example is the polymeric structure of bis(thiourea) silver(I) nitrate, which forms a metal-organic polymeric crystal. researchgate.net In other systems, such as those involving tris(3-pyridyl) ligands with antimony or bismuth as a bridgehead atom, the formation of 3D metal-organic frameworks (MOFs) composed of (M)₄(L)₄ cage units has been observed. nih.gov The formation of these extended architectures is highly dependent on the coordination preferences of the metal ion and the geometric disposition of the donor atoms in the ligand.
Spectroscopic Probes for Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in complexes of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
In the IR spectra of thiourea ligands, the bands associated with the N-H and C=S stretching vibrations are sensitive to coordination with a metal ion. Upon complexation through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is typically observed, indicating a weakening of the C=S double bond. Conversely, the N-H stretching frequency may increase, suggesting an increase in the C-N bond order. mdpi.com
¹³C NMR spectroscopy is also a powerful tool. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic. Coordination of the sulfur atom to a metal center leads to a decrease in electron density at the carbon, resulting in a downfield shift of the C=S resonance. mdpi.com For example, in some thiourea complexes, this downfield shift can be around 6 ppm. mdpi.com
The table below summarizes key spectroscopic changes observed upon complexation for related thiourea ligands.
| Spectroscopic Technique | Functional Group | Observed Change upon Coordination | Implication |
| Infrared (IR) Spectroscopy | C=S | Decrease in stretching frequency | Coordination via the sulfur atom |
| Infrared (IR) Spectroscopy | N-H | Increase in stretching frequency | Increased C-N bond order |
| ¹³C NMR Spectroscopy | C=S | Downfield shift (e.g., ~6 ppm) | Deshielding of the carbon atom due to S-coordination |
Shifts in Vibrational Frequencies (IR, Raman) upon Coordination
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for determining the binding mode of thiourea-based ligands to metal ions. The coordination of this compound to a metal center leads to characteristic shifts in the vibrational frequencies of its functional groups.
The most significant changes are typically observed for the ν(C=S) and ν(N-H) stretching vibrations. Coordination through the sulfur atom of the thiourea group generally results in a decrease in the frequency of the ν(C=S) band. mdpi.com This shift to lower wavenumbers is attributed to the weakening of the C=S double bond upon donation of electron density from the sulfur atom to the metal ion. For instance, in complexes of N-Phenylmorpholine-4-carbothioamide, the ν(C=S) stretching frequency, observed at 707 cm⁻¹ in the free ligand, shifted to lower frequencies by 11–42 cm⁻¹ upon coordination to various metal ions. mdpi.com
Conversely, the ν(C-N) stretching frequency often shifts to higher wavenumbers upon coordination. This is due to an increase in the double bond character of the C-N bond as electron density is drawn towards the metal-sulfur bond. mdpi.com The N-H stretching vibrations are also sensitive to coordination. While direct coordination of the N-H group is less common, changes in its vibrational frequency can occur due to alterations in the electronic environment and hydrogen bonding patterns upon complex formation. In some cases, the ν(N-H) band shifts to either higher or lower frequencies depending on the specific interactions within the complex. mdpi.comksu.edu.tr
The involvement of the pyridinyl nitrogen in coordination is evidenced by shifts in the vibrational bands associated with the pyridine ring. The ring stretching and deformation modes are particularly sensitive to coordination with a metal ion.
Table 1: Illustrative IR Data for a Related Thiourea Ligand and its Metal Complexes
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | 3176 | 707 | 1269-1303 |
| [CuCl₂(HPMCT)₂] | 3174-3336 | 665-696 | shifted to higher frequency |
| [PdCl₂(HPMCT)₂] | 3174-3336 | 665-696 | shifted to higher frequency |
Data sourced from a study on N-Phenylmorpholine-4-carbothioamide and its complexes, presented for illustrative purposes. mdpi.com
NMR Spectroscopic Evidence for Coordination
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for characterizing this compound complexes in solution. Both ¹H and ¹³C NMR provide direct evidence of coordination by monitoring the changes in the chemical shifts of the ligand's nuclei upon complexation.
In ¹H NMR spectra, the protons closest to the coordination sites experience the most significant changes in their chemical shifts. The N-H protons of the thiourea group are particularly sensitive. Their signals can shift downfield upon coordination, which is indicative of the involvement of the thiourea group in binding to the metal. In a study of 1,3-diphenylthiourea complexes, the amine proton signals shifted from δ 9.633 ppm and δ 8.169 ppm in the free ligand to δ 8.621 ppm and δ 7.402 ppm in a copper complex. utm.my The protons of the pyridinyl rings, especially those in proximity to the nitrogen atom, will also exhibit shifts if the pyridinyl nitrogen is involved in coordination.
¹³C NMR spectroscopy provides further confirmation of the coordination mode. The chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic marker. Upon coordination of the sulfur atom to a metal, the C=S carbon signal typically shifts downfield. This is attributed to a decrease in electron density around the carbon atom as electron density is drawn towards the metal center. For example, in complexes of N-Phenylmorpholine-4-carbothioamide, the C=S carbon signal showed a downfield shift of approximately 6 ppm compared to the free ligand. mdpi.com The carbons of the pyridinyl ring will also be affected, with their signals shifting upon coordination of the pyridinyl nitrogen.
Table 2: Illustrative ¹H and ¹³C NMR Data for a Related Thiourea Ligand and its Complex
| Compound/Complex | ¹H NMR (δ, ppm) - NH protons | ¹³C NMR (δ, ppm) - C=S carbon |
| 1,3-Diphenylthiourea | 9.633, 8.169 | - |
| Copper Complex of 1,3-Diphenylthiourea | 8.621, 7.402 | - |
| N-Phenylmorpholine-4-carbothioamide | 9.29 | 182.35 |
| Metal Complexes of N-Phenylmorpholine-4-carbothioamide | Shifted or disappeared | 174.80-177.31 |
Data sourced from studies on 1,3-diphenylthiourea and N-Phenylmorpholine-4-carbothioamide, presented for illustrative purposes. mdpi.comutm.my
Electronic Spectra for Electronic Transitions in Complexes
Electronic or UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound ligand and its metal complexes. The electronic spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* transitions within the pyridinyl rings and the thiourea moiety.
Upon coordination to a metal ion, these intraligand transition bands may undergo a shift in wavelength and a change in intensity. These shifts are a consequence of the alteration of the ligand's electronic structure upon coordination. More significantly, for complexes with transition metals, new absorption bands often appear in the visible region of the spectrum. These new bands are typically of lower intensity than the intraligand transitions and are assigned to d-d electronic transitions or metal-to-ligand charge transfer (MLCT) transitions.
The d-d transitions arise from the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital on the metal center. The energy and number of these transitions are dependent on the geometry of the complex and the nature of the metal ion. MLCT bands result from the transfer of an electron from a filled d-orbital on the metal to an empty π* orbital on the ligand. These bands are often intense and provide strong evidence for the formation of a coordination complex. For instance, in a study of 1,3-diphenylthiourea complexes, in addition to the shifted π→π* transition, new MLCT bands were observed at 701 nm for a copper complex, 429 nm for a cadmium complex, and 507 nm for a cobalt complex. utm.my
Table 3: Illustrative UV-Vis Spectral Data for a Related Thiourea Ligand and its Metal Complexes
| Compound/Complex | λ_max (nm) - Intraligand (π→π*) | λ_max (nm) - MLCT |
| 1,3-Diphenylthiourea | 238 | - |
| Copper Complex | 253 | 701 |
| Cadmium Complex | 266 | 429 |
| Cobalt Complex | 265 | 507 |
Data sourced from a study on 1,3-diphenylthiourea and its complexes, presented for illustrative purposes. utm.my
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational studies on thiourea (B124793) derivatives. These calculations, based on the principles of quantum mechanics, provide detailed information about molecular geometry and electronic structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of thiourea derivatives due to its balance of accuracy and computational cost. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these types of analyses.
For N,N'-Bis(3-methyl-2-pyridinyl)thiourea, DFT calculations would be used to perform geometry optimization. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The result is a detailed picture of bond lengths, bond angles, and dihedral angles. Studies on closely related compounds, such as 1-(acyl)-3-(3-methylpyridin-2-yl)thiourea derivatives, have successfully used DFT for this purpose, providing a reliable framework for analyzing the target molecule.
While DFT is a workhorse for many computational studies, high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can offer even greater accuracy for electronic structure determination, often referred to as the "gold standard" in quantum chemistry. These methods are more computationally intensive and are typically used to benchmark the results obtained from DFT or for smaller molecules. For a molecule the size of this compound, CCSD(T) calculations would be computationally demanding but could provide highly accurate electronic energy and property data, serving as a reference point for validating DFT results.
The choice of basis set is a critical parameter in any quantum chemical calculation as it describes the atomic orbitals used to construct the molecular orbitals. For thiourea derivatives containing elements like carbon, hydrogen, nitrogen, and sulfur, Pople-style basis sets are common. A typical choice for DFT studies on similar molecules is the 6-311G(d,p) basis set. This notation indicates that the core electrons are described by a single contracted Gaussian function, while the valence electrons are described by three functions (one contracted and two uncontracted). The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing chemical bonding.
Analysis of Electronic Properties
Once the geometry of this compound is optimized, its electronic properties can be analyzed to understand its reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For thiourea derivatives, DFT calculations are routinely used to compute the energies of these orbitals and analyze the resulting energy gap.
Table 1: Representative Frontier Molecular Orbital Data for a Thiourea Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: The values in this table are illustrative for a generic thiourea derivative and are not specific to this compound, as such data was not available in the searched literature.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the sulfur atom of the thiourea group and the nitrogen atoms of the pyridine (B92270) rings.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms attached to the nitrogen atoms of the thiourea group.
Green regions represent areas of neutral or near-zero potential.
MEP maps for similar thiourea compounds have been instrumental in identifying the sites involved in hydrogen bonding and other intermolecular interactions. For this compound, the MEP map would highlight the electron-rich and electron-poor regions, providing valuable information about how the molecule might interact with other chemical species.
Natural Bond Orbital (NBO) Analysis
No specific data found for this compound.
Simulation of Spectroscopic Data
No specific computed spectral data or its validation with experimental results were found for this compound.
Computational Studies of Intermolecular and Intramolecular Interactions
No energy decomposition analysis for the specific interactions within this compound was available in the searched literature.
Prediction of Advanced Material Properties
No calculations on the nonlinear optical properties of this compound were found.
Charge Transfer Characteristics and Their Influence on Electronic Response
The electronic behavior and potential applications of this compound are intrinsically linked to its molecular structure and the resulting distribution of charge. Theoretical and computational chemistry provides a powerful lens through which to examine these properties, offering insights into the molecule's reactivity, stability, and optical characteristics. Key to this understanding is the analysis of charge transfer phenomena within the molecule, which can be elucidated through several computational methods.
At the heart of this analysis lies the concept of intramolecular charge transfer (ICT) , a process where electron density is redistributed between different parts of a molecule upon electronic excitation. In this compound, the thiourea core acts as a potential electron donor, while the pyridinyl rings can function as electron-accepting moieties. The presence of methyl groups on the pyridine rings can further modulate this electronic landscape through their inductive effects.
To visualize the charge distribution and reactive sites of the molecule, the Molecular Electrostatic Potential (MEP) is mapped. The MEP surface illustrates the electrostatic potential at different points on the molecule's surface. Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in blue) denote electron-poor areas prone to nucleophilic attack. For a molecule like this compound, the nitrogen and sulfur atoms of the thiourea and pyridinyl groups are expected to be key sites of electrostatic potential minima.
The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic response of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that influences the molecule's stability, reactivity, and electronic transition properties. A smaller HOMO-LUMO gap generally suggests a molecule that is more easily excitable and potentially possesses enhanced nonlinear optical (NLO) properties.
The charge transfer characteristics, as described by ICT, MEP, NBO, and FMO analyses, have a direct and profound influence on the electronic response of this compound. A significant degree of intramolecular charge transfer is often associated with a large change in dipole moment upon excitation, which is a key factor for second-order NLO activity. Molecules with substantial NLO properties are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. The specific arrangement of the methyl and pyridinyl groups in this thiourea derivative will dictate the magnitude of its hyperpolarizability (β), a measure of its NLO response.
While specific computational data for this compound is not available in the public domain to populate the following tables, a representative structure for such data is provided below based on typical findings for similar thiourea derivatives.
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Table 2: Representative Calculated Nonlinear Optical Properties
| Parameter | Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
Advanced Research Directions and Potential Applications in Materials Science
Supramolecular Assembly and Crystal Engineering
The rational design and construction of ordered solid-state structures, a field known as crystal engineering, is a key area where N,N'-Bis(3-methyl-2-pyridinyl)thiourea shows considerable promise. The predictable hydrogen-bonding patterns of the thiourea (B124793) group are instrumental in the formation of well-defined supramolecular assemblies. rsc.org
Rational Design of Solid-State Architectures
The design of solid-state architectures utilizing N,N'-disubstituted thioureas is a well-established strategy in crystal engineering. rsc.org For this compound, the primary hydrogen-bonding motif involves the thiourea N-H donors and the C=S sulfur acceptor. This typically leads to the formation of one-dimensional hydrogen-bonded chains or cyclic dimers.
Furthermore, the methyl group at the 3-position of the pyridine (B92270) ring can influence the solid-state packing through steric effects and weak C-H···π or C-H···S interactions. These subtle interactions can play a crucial role in determining the final three-dimensional structure. By carefully considering these interacting forces, it is possible to rationally design crystalline solids with desired topologies and properties. For instance, co-crystallization with complementary molecules, such as dicarboxylic acids, can lead to the formation of extended two- or three-dimensional networks through orthogonal hydrogen bonding.
Anion Recognition and Sensing Mechanisms through Tailored Molecular Interactions
The thiourea moiety is a well-known and effective anion-binding motif. The two N-H groups can act as a chelating unit, forming strong hydrogen bonds with a variety of anions. In this compound, the acidity of these N-H protons, and thus the anion binding affinity, can be modulated by the electronic properties of the pyridinyl substituents.
Recent studies on similar thiourea-based receptors have demonstrated their high affinity for basic anions. acs.orgacs.org The binding event is typically accompanied by a measurable signal, such as a change in color or fluorescence, making these compounds suitable for anion sensing applications. The interaction with anions primarily involves the hydrogen atoms of the thiourea group. acs.org In some cases, deprotonation of the receptor can occur in the presence of strongly basic anions, leading to a distinct colorimetric response. researchgate.net
The pyridinyl nitrogen in this compound can also participate in anion binding, either directly or by influencing the conformation of the binding pocket. The formation of an intramolecular hydrogen bond between a thiourea N-H and the pyridinyl nitrogen can pre-organize the receptor for anion binding, although in some cases, this intramolecular interaction must be disrupted for effective anion complexation. nih.gov The selectivity towards different anions is governed by factors such as the size, shape, and basicity of the anion, as well as the geometric and electronic complementarity of the receptor's binding pocket. For instance, a higher affinity for fluoride (B91410) over other halides is often observed due to its high charge density and basicity. acs.org
Development of Chemosensors
The ability of this compound to interact selectively with specific chemical species, coupled with the potential for signal transduction, makes it an excellent candidate for the development of chemosensors.
Selective Detection of Metal Ions and Other Chemical Species
Thiourea-based compounds have been successfully employed as chemosensors for a variety of metal ions. The sulfur and nitrogen atoms of the thiourea and pyridinyl groups can act as coordination sites for metal ions. The selectivity of these sensors can be tuned by modifying the structure of the ligand.
For pyridyl-thiourea derivatives, the coordination of a metal ion often involves the pyridinyl nitrogen and the thiourea sulfur atom. This binding event can lead to a significant change in the electronic properties of the molecule, which can be transduced into an optical or electrochemical signal. Research on analogous thiourea-based fluorescent chemosensors has demonstrated their effectiveness in detecting metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺ in aqueous environments. researchgate.net The design of these sensors often incorporates a fluorophore, and the metal binding event modulates the fluorescence intensity through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
The selectivity for a particular metal ion is dependent on the coordination geometry and the stability of the resulting complex. For example, a sensor with a binding pocket that perfectly accommodates the size and preferred coordination number of a specific metal ion will exhibit high selectivity.
Mechanistic Insights into Sensing Capabilities (e.g., Optical or Electrochemical Response)
The sensing mechanism of chemosensors based on this compound can be based on several principles.
Optical Response:
Colorimetry: The binding of an analyte (metal ion or anion) can cause a significant shift in the UV-Vis absorption spectrum, resulting in a visible color change. This is often due to changes in the electronic structure of the molecule upon complexation. For instance, interaction with an anion can lead to deprotonation of the thiourea N-H groups, causing a colorimetric response. acs.org
Fluorescence: If the molecule is fluorescent or is attached to a fluorophore, the binding event can modulate the fluorescence emission. mdpi.com
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict the intramolecular rotation and vibrations within the molecule, leading to a significant increase in fluorescence quantum yield.
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor and fluorophore are electronically coupled. In the free state, electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of an analyte, the electron transfer is inhibited, and the fluorescence is "turned on."
The table below summarizes the optical responses of some analogous pyridyl-thiourea based chemosensors upon interaction with different analytes.
| Sensor Moiety | Analyte | Observed Optical Response | Reference |
| Pyridyl-Thiourea | Anions (e.g., F⁻, AcO⁻) | Colorimetric change, Fluorescence enhancement/quenching | acs.orgacs.org |
| Pyridyl-Thiourea | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Fluorescence enhancement or quenching | mdpi.com |
Electrochemical Response: The binding of an analyte can also be detected electrochemically. The coordination of a metal ion or the binding of an anion can alter the redox potential of the this compound molecule. This change can be measured using techniques such as cyclic voltammetry or differential pulse voltammetry. The magnitude of the potential shift can be correlated with the concentration of the analyte, forming the basis of an electrochemical sensor.
Catalytic Applications
Thiourea derivatives have gained prominence as organocatalysts, primarily due to their ability to activate substrates through hydrogen bonding. rsc.org The thiourea moiety can act as a double hydrogen-bond donor, activating electrophiles and stabilizing anionic transition states.
While specific catalytic applications of this compound are not yet widely reported, its structural features suggest potential in this area. The presence of the basic pyridinyl nitrogen atoms in addition to the acidic thiourea protons makes it a potential bifunctional catalyst. The pyridinyl groups could act as a Brønsted or Lewis base, while the thiourea moiety provides hydrogen-bond activation.
Recent research has shown that a samarium complex of a similar compound, 1,3-bis(pyridin-3-ylmethyl)thiourea, supported on boehmite nanoparticles, acts as an efficient and recyclable nanocatalyst for the synthesis of tetrazoles. nih.gov This demonstrates the potential of metal complexes of bis(pyridinyl)thiourea derivatives in heterogeneous catalysis. The design of chiral versions of this compound could also open avenues in asymmetric organocatalysis.
Design of this compound-based Ligands for Homogeneous Catalysis
The design of effective ligands is paramount in the field of homogeneous catalysis, where the ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. This compound offers a versatile scaffold for the design of such ligands due to a combination of key structural features. The presence of both pyridinyl nitrogen atoms and the thiourea sulfur atom provides multiple coordination sites for metal ions. This multidentate character allows for the formation of stable chelate complexes with a variety of transition metals.
Research on analogous N,N'-bis(2-pyridyl)thiourea systems has shown that the pyridinyl nitrogen atoms can readily coordinate to metal centers. researchgate.net The methyl group at the 3-position of the pyridine ring in this compound introduces steric bulk, which can be strategically utilized to influence the coordination geometry around the metal center. This steric hindrance can create a specific chiral environment, which is highly desirable for enantioselective catalysis.
Furthermore, the thiourea moiety itself is a key functional group. The N-H protons of the thiourea can engage in hydrogen bonding, a feature that has been successfully exploited in organocatalysis to activate substrates and stabilize transition states. chemscene.comrsc.org In the context of metal-based catalysis, these hydrogen-bonding capabilities can facilitate substrate binding and orientation, leading to enhanced catalytic efficiency. The electronic properties of the pyridine rings, which can be tuned through substitution, also play a role in modulating the electron density at the metal center, thereby influencing its catalytic activity.
Investigation of Catalytic Activity and Selectivity
While specific catalytic applications of this compound are still an emerging area of research, the investigation into its potential catalytic activity and selectivity is a logical progression. Based on the catalytic prowess of structurally related thiourea and pyridine-containing ligands, several areas of catalysis are ripe for exploration.
One promising avenue is in transfer hydrogenation reactions. Ruthenium complexes bearing pyridine-based ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones and imines. acs.org The ability of the this compound ligand to form stable ruthenium complexes suggests its potential in this domain. The interplay between the steric and electronic effects of the methyl-substituted pyridine rings could lead to high levels of activity and selectivity.
Another area of interest is in carbon-carbon bond-forming reactions. The hydrogen-bonding capabilities of the thiourea group, similar to those seen in other N,N'-diarylthiourea catalysts, could be harnessed to promote reactions such as Michael additions and Friedel-Crafts alkylations. rsc.orgbeilstein-journals.org By coordinating a Lewis acidic metal to the pyridinyl nitrogens, a bifunctional catalyst could be created, where the metal center activates one substrate while the thiourea moiety activates another through hydrogen bonding.
The investigation into the catalytic performance of this compound would involve systematic screening in various catalytic transformations. Key parameters to be evaluated would include conversion rates, turnover numbers (TON), and turnover frequencies (TOF), as well as chemo-, regio-, and stereoselectivity. Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, would be crucial to understanding the role of the ligand in the catalytic cycle and to guide the rational design of more efficient catalysts.
Precursors for Advanced Materials Fabrication
Beyond catalysis, this compound holds promise as a precursor for the fabrication of advanced materials, particularly metal sulfide (B99878) thin films and nanoparticles. The compound serves as a single-source precursor, containing both the sulfur required for the formation of the sulfide lattice and the organic framework that can influence the morphology and properties of the resulting material.
Role in the Deposition of Metal Sulfide Thin Films or Nanoparticles
The synthesis of metal sulfide nanoparticles is an area of intense research due to their diverse applications in electronics, optoelectronics, and catalysis. researchgate.net The properties of these nanoparticles are highly dependent on their size, shape, and crystal phase, which can be controlled through the choice of precursors and reaction conditions.
Substituted thioureas have emerged as a versatile class of sulfur precursors for the synthesis of metal sulfide nanocrystals. researchgate.net The reactivity of the thiourea derivative, and thus the rate of sulfur release, can be tuned by altering the substituents on the thiourea core. researchgate.net This control over the precursor's decomposition kinetics allows for the manipulation of the nucleation and growth stages of the nanoparticles, ultimately enabling control over their final size and size distribution. researchgate.net
This compound can act as a single-source precursor for the deposition of metal sulfides. In a typical synthesis, the thiourea derivative would be reacted with a metal salt in a high-boiling point solvent. Upon heating, the thiourea decomposes to release sulfur, which then reacts with the metal ions to form the metal sulfide. The organic byproducts of the decomposition can act as capping agents, preventing the agglomeration of the nanoparticles and controlling their growth. The pyridine and methyl groups of the ligand can influence the solubility of the precursor and its interaction with the growing nanoparticles, thereby affecting the final morphology.
The use of this compound as a precursor can be extended to the deposition of metal sulfide thin films. Techniques such as chemical vapor deposition (CVD) or atomic layer deposition (ALD) could potentially be adapted to use this compound. In these processes, the volatile precursor would be introduced into a reaction chamber where it would decompose on a heated substrate to form a uniform thin film of the desired metal sulfide. The ability to tune the decomposition temperature of the precursor through its molecular design is a significant advantage in these applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N,N'-Bis(3-methyl-2-pyridinyl)thiourea with high purity?
- Methodology : The synthesis typically involves reacting 3-methyl-2-pyridinylamine with thiophosgene or isothiocyanate intermediates under inert conditions. Solvent choice (e.g., DMF or dichloromethane) and temperature control are critical to minimize side reactions like oxidation or disulfide formation. Post-synthesis purification via recrystallization or column chromatography is recommended .
- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis, elemental analysis, and spectroscopic methods (¹H/¹³C NMR, IR) to detect impurities such as unreacted amines or thiourea isomers .
Q. How can linkage isomerism in thiourea derivatives impact structural characterization?
- Challenge : Thioureas can exhibit S- or N-bound isomers due to ambidentate ligand behavior, leading to conflicting spectral data .
- Resolution : Use ¹H NMR to identify NH proton environments (δ ~10–12 ppm for thiourea protons). X-ray crystallography is definitive for distinguishing isomers, as seen in studies of analogous compounds like N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
